The compound is cataloged under the CAS number 175136-36-4 and can be found in databases such as PubChem and ChemBK. Its classification falls under the category of benzodioxins, which are known for their diverse biological activities.
The synthesis of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one can be described as follows:
CC(=O)C1=C(OCOC2=C(C=C(C=C2)C(=O)CBr)C=C1)C
.This structure reveals a complex arrangement with a fused benzodioxin ring system and a phenylethanone group. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.
The chemical reactivity of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one includes:
These reactions are essential for developing new compounds with desired biological activities.
The mechanism of action for 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one involves its interaction with biological targets:
Further research is needed to elucidate specific molecular interactions and pathways affected by this compound.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C16H13BrO3 |
Molar Mass | 333.18 g/mol |
Melting Point | 142 °C |
Solubility | Soluble in organic solvents (specific solubility data not provided) |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
The applications of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one are diverse:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: